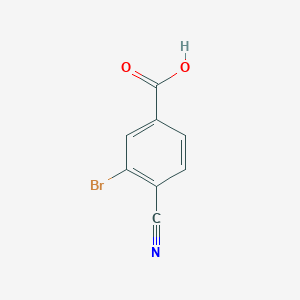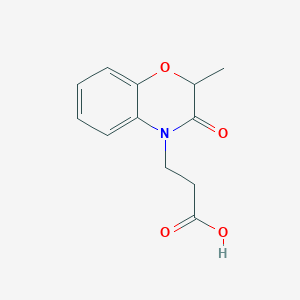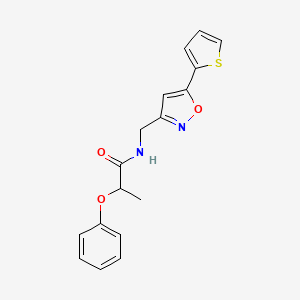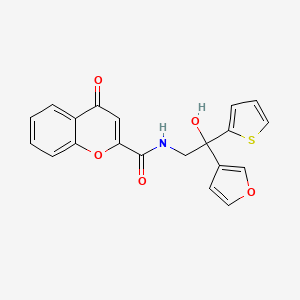![molecular formula C22H15N3O2S3 B2641004 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide CAS No. 361173-16-2](/img/structure/B2641004.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C22H15N3O2S3 and its molecular weight is 449.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Dyes
Benzo[1,2-d;4,5-d′]bis[1,3]dithioles (Figure 1) serve as essential building blocks for various functional materials, including fluorescent dyes. Specifically, benzo[1,2-d:4,5-d′]bis[1,3]dithiole-based fluorescent dyes (often referred to as “S4 DBD dyes”) exhibit large Stokes shifts. These properties make them promising candidates for super-resolution microscopy techniques such as stimulated emission depletion (STED) microscopy . Researchers are actively exploring their use in advanced imaging applications due to their unique optical properties.
Conjugated Polymers
Conjugated polymers composed of benzo[1,2-d;4,5-d′]bis[1,3]dithiole-based building blocks exhibit fluorescence response upon oxidation. This property makes them interesting for oxidant sensing applications . Researchers are investigating their use in biosensors, environmental monitoring, and other fields where sensitive detection of oxidative species is crucial.
Stable Trityl Radicals
Benzo[1,2-d;4,5-d′]bis[1,3]dithioles are also valuable in the synthesis of triarylmethyl radicals (commonly known as “TAM-radicals”). These highly stable radicals find application in site-directed spin labeling of biomolecules for electron paramagnetic resonance (EPR)-based structure determination. Researchers use them for studying biomolecular structures both in vitro and within cells . The stability of TAM-radicals allows for precise structural analysis, making them indispensable tools in biophysical research.
Photoluminescent Materials
Cyano derivatives of electron-accepting heterocycles, including benzo[1,2-d:4,5-d′]bis[1,3]dithiole-based compounds, are potential components of photoluminescent materials. For instance, benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile has been successfully synthesized via cyanation reactions. These materials may find applications in optoelectronics, organic light-emitting diodes (OLEDs), and other luminescent devices .
Sensitizers for Lanthanide Emission
Certain derivatives of benzo[1,2-d:4,5-d′]bis[1,3]dithioles, such as the linker bpe, act as excellent sensitizers for lanthanide emission. These compounds enhance the luminescence properties of lanthanide ions, making them useful in luminescent materials and bioimaging applications .
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S3/c1-28-22-24-16-12-11-15-18(19(16)30-22)29-21(23-15)25-20(26)14-9-5-6-10-17(14)27-13-7-3-2-4-8-13/h2-12H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCDUYQXSOORAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)
![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)



![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)



![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)
![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)
